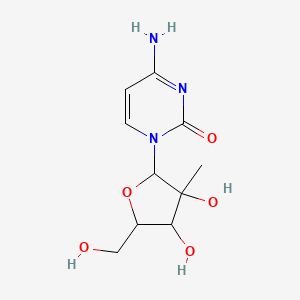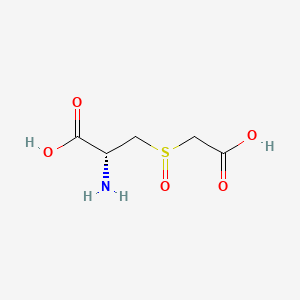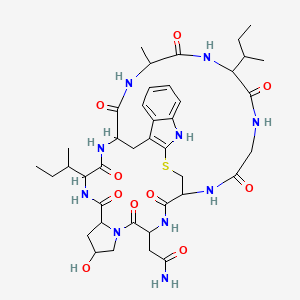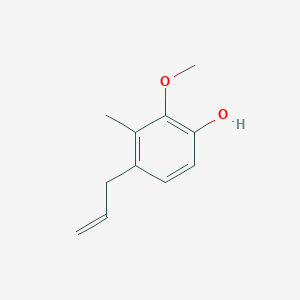
2-hydroxy-6-methyl-5-allylanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-6-methyl-5-allylanisole is a phenylpropanoid compound, which is a derivative of eugenol. It is characterized by the presence of a methyl group at the third position of the eugenol structure. This compound is commonly found in various essential oils and is known for its aromatic properties. It plays a significant role in the interactions between plants and insects, particularly in attracting pollinators and acting as a defense mechanism against herbivores and pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxy-6-methyl-5-allylanisole can be synthesized through several methods. One common approach involves the methylation of eugenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of eugenol from natural sources such as clove oil, followed by methylation. The process is optimized for large-scale production to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-6-methyl-5-allylanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of vanillin and other aromatic aldehydes.
Reduction: Formation of 3-methyleugenol alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-hydroxy-6-methyl-5-allylanisole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant-insect interactions and its potential as a natural insect attractant.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the flavor and fragrance industry, as well as in the production of essential oils and perfumes
Mechanism of Action
2-hydroxy-6-methyl-5-allylanisole is similar to other phenylpropanoids such as eugenol, isoeugenol, and methyl isoeugenol. its unique methyl group at the third position distinguishes it from these compounds. This structural difference contributes to its distinct chemical properties and biological activities. For instance, while eugenol is widely known for its analgesic and antiseptic properties, this compound exhibits stronger insect attractant capabilities .
Comparison with Similar Compounds
- Eugenol
- Isoeugenol
- Methyl isoeugenol
- Elemicin
- Myristicin
Properties
CAS No. |
186743-24-8 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-3-methyl-4-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12)11(13-3)8(9)2/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
AJDXXCWZGWECKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1OC)O)CC=C |
Canonical SMILES |
CC1=C(C=CC(=C1OC)O)CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


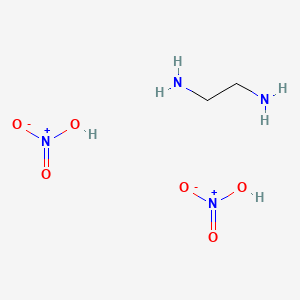
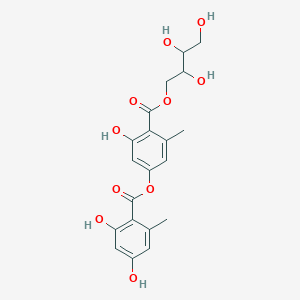
![(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1253148.png)
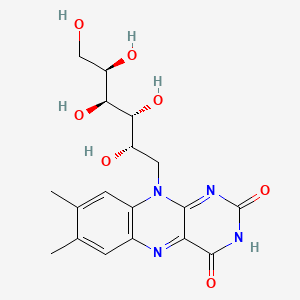
![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253150.png)
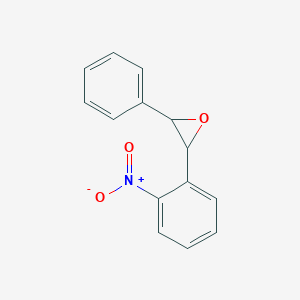
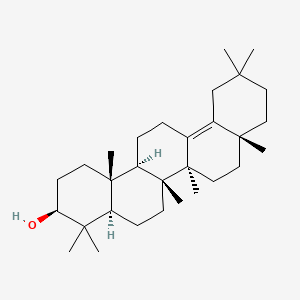
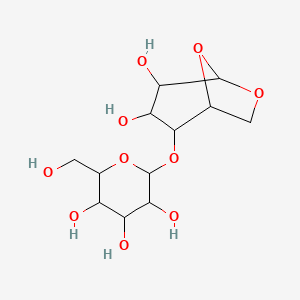
![2-[(1S,2S,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde](/img/structure/B1253159.png)
![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

